2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

Lipophilicity Blood-Brain Barrier Prolyl Oligopeptidase

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine (CAS 1291212-54-8) is a pyrrolidine-amide derivative with the molecular formula C14H24N2O and a molecular weight of 236.35 g/mol. It belongs to the class of nitrogen-containing heterocycles, specifically a bicyclic scaffold incorporating a cyclopentyl substituent on the pyrrolidine nitrogen and a pyrrolidine-2-carbonyl moiety linked via an amide bond.

Molecular Formula C14H24N2O
Molecular Weight 236.35 g/mol
Cat. No. B13197151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine
Molecular FormulaC14H24N2O
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2CCCN2C(=O)C3CCCN3
InChIInChI=1S/C14H24N2O/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11/h11-13,15H,1-10H2
InChIKeyJYLQHMFAGJBLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine: Purity Specifications, Physicochemical Identity, and Purchasing Considerations


2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine (CAS 1291212-54-8) is a pyrrolidine-amide derivative with the molecular formula C14H24N2O and a molecular weight of 236.35 g/mol [1]. It belongs to the class of nitrogen-containing heterocycles, specifically a bicyclic scaffold incorporating a cyclopentyl substituent on the pyrrolidine nitrogen and a pyrrolidine-2-carbonyl moiety linked via an amide bond [1]. This compound is primarily utilized as a research intermediate in medicinal chemistry, particularly for constructing constrained peptidomimetics and as a building block for DPP-IV inhibitors and prolyl oligopeptidase modulators [2][3]. It is commercially available from multiple vendors at a minimum purity specification of 95% [1].

Why 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine Cannot Be Interchanged with Stereoisomers, Salt Forms, or Non-Cyclopentyl Analogs


The target compound exists in a specific chemical space defined by its racemic stereochemistry, free-base form, and cyclopentyl substitution pattern. The (2S)-enantiomer (CAS 1290217-79-6) and the hydrochloride salt (CAS 1955492-60-0) exhibit distinct physicochemical properties—including molecular weight, solubility, and stability—that directly impact formulation, handling, and biological activity [1]. Furthermore, structure-activity relationship (SAR) studies on closely related pyrrolidine-amide scaffolds demonstrate that replacement of the pyrrolidinyl group with a cyclopentyl substituent increases lipophilicity by over 1.3 log P units and enhances in vitro potency against prolyl oligopeptidase by approximately 1.9-fold [2]. These quantifiable differences render generic substitution scientifically unjustified without explicit experimental validation in the intended assay system.

Quantitative Differentiation Evidence for 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine: Comparative Data Against Analogs and Salt Forms


Lipophilicity Advantage Over Non-Cyclopentyl Pyrrolidine-Amide Scaffold

The target compound exhibits a computed XLogP3 value of 2.2, reflecting the lipophilic contribution of the cyclopentyl substituent [1]. In contrast, the closely related isophthalic acid bis(L-prolyl-pyrrolidine) amide—a potent prolyl oligopeptidase inhibitor lacking a cyclopentyl group—has an experimentally determined log P of -0.2 [2]. This represents a lipophilicity increase of approximately 2.4 log units (computed vs. experimental values, noting methodological differences). Within the same study series, replacing the pyrrolidinyl group at the P5 site with a cyclopentyl group raised log P from -0.2 to 1.1 (a 1.3-unit increase) [2], confirming that the cyclopentyl motif is a key driver of enhanced lipophilicity. Higher log P values are associated with improved passive membrane permeability and blood-brain barrier penetration potential, which is critical for CNS-targeted probe and therapeutic development [2].

Lipophilicity Blood-Brain Barrier Prolyl Oligopeptidase SAR

Free Base vs. Hydrochloride Salt: Molecular Weight and Formulation-Relevant Property Differentiation

The free base form (CAS 1291212-54-8) has a molecular weight of 236.35 g/mol and a computed topological polar surface area (TPSA) of 32.3 Ų [1]. The hydrochloride salt (CAS 1955492-60-0) has a molecular weight of 272.82 g/mol, representing a 15.4% mass increase due to HCl addition . Vendor documentation indicates that the hydrochloride salt form enhances aqueous solubility and stability during storage, making it preferable for aqueous formulation work and long-term handling, while the free base offers advantages in organic-phase reactions and non-aqueous synthetic transformations [2]. The boiling point of the free base is reported as 394.1±35.0 °C at 760 mmHg, providing thermal stability data relevant to synthetic protocol design [1]. Selection between these forms depends on the intended application: the free base for organic synthesis intermediates, the salt for biological assay preparation.

Salt Selection Solubility Stability Procurement

Purity Specification and Procurement-Grade Differentiation for Reference Standard vs. Research-Use Material

Commercially available batches of 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine are consistently specified at a minimum purity of 95% across multiple vendors (AKSci, Leyan, CymitQuimica) . This baseline specification is suitable for research-grade intermediate use but may be insufficient for pharmacopeial impurity reference standard applications, where purity levels exceeding 99.0% are typically required (as demonstrated for cilostazol Impurity A reference standards) [1]. Users procuring this compound for impurity identification, method validation, or regulatory submission must verify whether the 95% commercial purity meets their analytical requirements or whether additional purification is necessary. The compound is also available in its hydrochloride salt form at equivalent 95% purity, but with different storage and handling recommendations .

Purity Quality Control Impurity Profiling Procurement

Stereochemical Differentiation: Racemic Free Base vs. (S)-Enantiomer Forms

The target compound (CAS 1291212-54-8) is the racemic mixture of 2-cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine, lacking a defined stereochemical configuration at the pyrrolidine-2-carbonyl carbon [1]. The (2S)-enantiomer (CAS 1290217-79-6, free base) and its hydrochloride salt (CAS 1423017-80-4) are also commercially available . In the related prolyl oligopeptidase inhibitor series, stereochemistry at the prolyl-pyrrolidine junction is critical: the (S)-configuration consistently yields more potent inhibitors, with the 2(S)-(cyclopentylcarbonyl)pyrrolidine L-prolyl-pyrrolidine amide achieving an IC50 of 14 nM compared to the racemic or alternative diastereomers [2]. While direct comparative data for the target compound's enantiomers are not published, class-level inference strongly suggests that the (S)-enantiomer would exhibit differential biological activity. Procurement of the racemate vs. enantiopure form must be explicitly specified based on the intended stereochemical requirements of the downstream application.

Stereochemistry Enantiomer Chiral Resolution Peptidomimetics

Cyclopentyl Substituent as a Pharmacophoric Driver: Potency and Lipophilicity Enhancement Over Non-Cycloalkyl Analogs

In a systematic SAR study of dicarboxylic acid bis(L-prolyl-pyrrolidine) amides, replacement of the pyrrolidinyl group at the P5 site with a cyclopentyl group increased inhibitory potency against prolyl oligopeptidase from IC50 = 26 nM to IC50 = 14 nM, while simultaneously raising log P from -0.2 to 1.1 [1]. Cyclohexyl substitution produced a similar effect, confirming that cycloalkyl bulk and lipophilicity at this position are productive for both target engagement and physicochemical optimization. Although the target compound is a simpler dipeptide analog rather than the isophthalic acid series, the cyclopentyl-pyrrolidine amide substructure is conserved. This structural motif is also found as a key intermediate in DPP-IV inhibitor synthesis (Bristol-Myers Squibb cyclopropyl-fused pyrrolidine patents), where the cyclopentyl group contributes to conformational constraint and binding pocket complementarity [2]. These class-level findings support the preferential selection of the cyclopentyl-substituted scaffold over simpler pyrrolidine or prolyl amides for CNS-penetrant protease inhibitor programs.

SAR Cycloalkyl Prolyl Oligopeptidase DPP-IV Log P

High-Confidence Application Scenarios for 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine Based on Quantitative Evidence


CNS-Penetrant Prolyl Oligopeptidase Inhibitor Design Using the Cyclopentyl Scaffold

The cyclopentyl-pyrrolidine amide motif elevates lipophilicity by more than 1.3 log P units compared to non-cycloalkyl analogs, as demonstrated in the isophthalic acid bis(L-prolyl-pyrrolidine) amide series [1]. With a computed XLogP3 of 2.2 for the target compound, this scaffold provides a favorable starting point for CNS-targeted inhibitor programs that require passive blood-brain barrier penetration. Researchers should benchmark new analogs against the parent bis(L-prolyl-pyrrolidine) amide (log P = -0.2, IC50 = 26 nM) and the cyclopentyl-substituted analog (log P = 1.1, IC50 = 14 nM) to quantify improvement [1].

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Intermediate Synthesis

The compound serves as a key intermediate in DPP-IV inhibitor development, referenced in Bristol-Myers Squibb patents describing cyclopropyl-fused pyrrolidine-based inhibitors [2]. Its constrained bicyclic framework and amide linkage provide the conformational rigidity necessary for DPP-IV active site complementarity. Procurement of the free base form (95% purity) is appropriate for synthetic elaboration, while the hydrochloride salt may be preferred for aqueous coupling reactions due to enhanced solubility [3]. Researchers should verify purity by HPLC before use in multi-step syntheses to avoid carryover of impurities that could complicate downstream purification.

Impurity Reference Standard Sourcing for Cilostazol-Related Substance Analysis

Given its structural relationship to pyrrolidine-containing pharmaceutical impurities, this compound is positioned as a potential reference material for analytical method development. However, the standard commercial purity of 95% must be evaluated against pharmacopeial requirements (>99.0% for impurity reference standards) [4]. For ANDA/DMF submissions or QC method validation, users should either request additional purification from the vendor or source a certified reference standard with full characterization data (NMR, HRMS, HPLC purity with impurity profile). The free base form (CAS 1291212-54-8) and hydrochloride salt (CAS 1955492-60-0) may produce different retention times in reversed-phase HPLC methods, necessitating explicit identification of the form used.

Stereochemical Probe in Chiral Peptidomimetic SAR Studies

The availability of both racemic (CAS 1291212-54-8) and (2S)-enantiomer (CAS 1290217-79-6) forms enables systematic stereochemical SAR exploration . In the prolyl oligopeptidase inhibitor class, the (S)-configuration at the prolyl-pyrrolidine junction is essential for high potency, with the cyclopentyl-substituted (S)-analog achieving IC50 = 14 nM [1]. Researchers investigating novel peptidomimetic targets should compare both enantiomeric forms in parallel to deconvolute stereochemical contributions to target engagement, using the racemate as an economical initial screening tool and transitioning to enantiopure material for lead optimization.

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